![molecular formula C16H20ClNO3S2 B2902417 3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide CAS No. 2034586-58-6](/img/structure/B2902417.png)
3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Studies have shown that this compound can reduce inflammation and oxidative stress, which are involved in the development of various diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Advantages and Limitations for Lab Experiments
3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has been extensively studied, which makes it a valuable tool for scientific research. However, this compound also has some limitations. For example, it may not be suitable for certain experiments due to its chemical properties.
Future Directions
There are several future directions for research on 3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide. One area of research is the development of new therapeutic agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases. Finally, research on the biochemical and physiological effects of this compound may lead to the development of new treatments for diseases such as cancer and Alzheimer's disease.
Conclusion:
This compound is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research on this compound may lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide has been achieved through various methods. One of the most common methods is the reaction of 2-methylbenzenesulfonyl chloride with 5-hydroxy-3-(thiophen-2-yl)pentylamine in the presence of a base such as triethylamine. The resulting product is then chlorinated using thionyl chloride to obtain this compound.
Scientific Research Applications
3-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the compound's potential as a therapeutic agent for various diseases. Studies have shown that this compound has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
3-chloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3S2/c1-12-14(17)4-2-6-16(12)23(20,21)18-9-7-13(8-10-19)15-5-3-11-22-15/h2-6,11,13,18-19H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITBEMLEDVTPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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